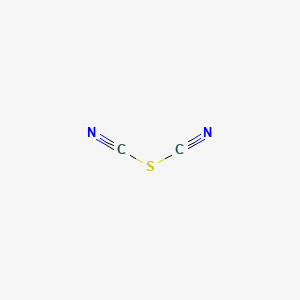
Sulfur dicyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfur dicyanide is a useful research compound. Its molecular formula is C2N2S and its molecular weight is 84.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyanide Detoxification
One of the most critical applications of sulfur dicyanide is in the detoxification of cyanide, a highly toxic compound. Research has shown that sulfur donors, including this compound, can enhance the conversion of cyanide to less toxic thiocyanate through enzymatic reactions facilitated by rhodanese (thiosulfate:cyanide sulfurtransferase) .
Case Study: Antidotal Properties
A study examined the efficacy of different sulfur donors, including this compound, as antidotes to acute cyanide poisoning. The results indicated that certain sulfur donors could significantly protect against lethal doses of sodium cyanide (NaCN), demonstrating a protective mechanism involving increased thiocyanate production .
| Sulfur Donor | Protection Level | Mechanism |
|---|---|---|
| This compound | High | Enhances rhodanese activity |
| Thiosulfate | Moderate | Limited by biological half-life |
| Mercaptopyruvate | High | Enhances antidotal effect |
Biochemical Research
This compound plays a role in biochemical studies related to sulfur metabolism. It has been investigated for its effects on various enzymes involved in sulfur transfer and detoxification processes.
Enzyme Interaction Study
Research has focused on the interaction between this compound and thiosulfate:cyanide sulfurtransferase (TST). This enzyme facilitates the detoxification of cyanide by transferring sulfur from thiosulfate to cyanide, forming thiocyanate . The study highlighted how modifications in sulfur donor structures can enhance enzyme activity and improve detoxification efficiency.
Agricultural Applications
In agriculture, this compound has been explored for its potential to mitigate cyanogenic toxicity in crops like cassava. High dietary cyanide exposure combined with low sulfur intake can lead to health issues such as spastic paraparesis . Supplementing animal feed with sulfur compounds can help reduce cyanide levels in livestock consuming cassava .
Case Study: Ruminant Feeding Trials
A feeding trial demonstrated that adding elemental sulfur to the diets of ruminants consuming cassava root significantly improved the degradation efficiency of hydrogen cyanide (HCN) in the rumen. This study showed that combining sulfur with cyanide-utilizing bacteria enhanced overall HCN breakdown .
| Dietary Component | HCN Degradation Efficiency |
|---|---|
| Control (No Sulfur) | 54.33% |
| 3% Elemental Sulfur | 90.11% |
Environmental Applications
This compound's role extends to environmental science, where it is studied for its interactions with microbial communities involved in bioremediation processes. Cyanide-utilizing bacteria (CUB) have been isolated from environments contaminated with cyanogenic compounds, showcasing the potential for using these microbes alongside sulfur compounds to enhance biodegradation processes .
Microbial Interaction Study
Research into CUB has shown that when supplemented with sulfur compounds, these bacteria exhibit improved efficiency in degrading cyanogenic substrates, which can be beneficial for bioremediation strategies aimed at reducing environmental cyanide levels.
Propriétés
Numéro CAS |
627-52-1 |
|---|---|
Formule moléculaire |
C2N2S |
Poids moléculaire |
84.1 g/mol |
Nom IUPAC |
cyano thiocyanate |
InChI |
InChI=1S/C2N2S/c3-1-5-2-4 |
Clé InChI |
RFMQOHXWHFHOJF-UHFFFAOYSA-N |
SMILES |
C(#N)SC#N |
SMILES canonique |
C(#N)SC#N |
melting_point |
63.5 °C |
Key on ui other cas no. |
627-52-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















